

# Application Note and Protocol: Extraction of Flavonoids from *Fabiana imbricata*

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## Compound of Interest

Compound Name: *Imbricataflavone A*

Cat. No.: B1254944

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a detailed protocol for the extraction of flavonoids from *Fabiana imbricata*, a plant known for its rich composition of secondary metabolites. While the specific compound "**Imbricataflavone A**" was not identified in the reviewed literature, this protocol outlines a comprehensive methodology for the extraction and isolation of other prevalent flavonoids, such as rutin and quercetin derivatives, which have been reported in the plant. The provided workflow can be adapted for the targeted isolation of various flavonoid compounds.

## Introduction

*Fabiana imbricata* Ruiz & Pav., a member of the Solanaceae family, is a medicinal plant traditionally used in South America for its diuretic, antiseptic, and gastroprotective properties.<sup>[1]</sup> <sup>[2]</sup> Phytochemical analyses have revealed a diverse array of secondary metabolites, including phenolics, coumarins, and a significant number of flavonoids.<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup> These flavonoids are of great interest to the pharmaceutical and nutraceutical industries due to their potential biological activities. This application note details a representative protocol for the extraction and preliminary purification of flavonoids from the aerial parts of *F. imbricata*.

## Quantitative Data Summary

The following table summarizes the content of major phenolic compounds identified in infusions of *Fabiana imbricata*, as reported in the literature. This data provides a baseline for the

expected yield of certain compounds from aqueous extraction methods.

Compound	Content ( g/100 g lyophilized infusion)	Reference
Scopoletin	0.8 - 1.9 %	<a href="#">[5]</a>
p-Hydroxyacetophenone	0.4 - 6.2 %	<a href="#">[5]</a>
Rutin	2.1 - 4.3 %	<a href="#">[5]</a>

## Experimental Protocol: Flavonoid Extraction and Isolation

This protocol outlines a general procedure for the extraction and isolation of flavonoids from *Fabiana imbricata*. The specific parameters may require optimization depending on the target flavonoid and the desired purity.

### 3.1. Plant Material Preparation

- **Collection and Identification:** Collect the aerial parts (twigs and bark) of *Fabiana imbricata*. Ensure proper botanical identification of the plant material.
- **Drying:** Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
- **Grinding:** Grind the dried plant material into a fine powder using a mechanical grinder. A particle size of 40-60 mesh is recommended to increase the surface area for extraction.

### 3.2. Extraction

This protocol describes a maceration technique, a common method for flavonoid extraction.[\[6\]](#)

- **Solvent Selection:** Prepare an 80% aqueous ethanol solution (v/v). Ethanol is a widely used green solvent for flavonoid extraction.[\[7\]](#)
- **Maceration:**

- Place 100 g of the powdered plant material into a large Erlenmeyer flask.
- Add 1 L of the 80% ethanol solution to the flask (1:10 solid to solvent ratio).
- Seal the flask and place it on an orbital shaker.
- Macerate for 48 hours at room temperature with continuous agitation.
- Filtration:
  - After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
  - Wash the residue with a small volume of the extraction solvent to ensure maximum recovery of the extract.
  - Combine the filtrates.
- Solvent Evaporation:
  - Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

### 3.3. Liquid-Liquid Partitioning

- Fractionation:
  - Resuspend the crude extract in 200 mL of distilled water.
  - Perform sequential liquid-liquid partitioning using solvents of increasing polarity:
    - First, partition with 3 x 100 mL of n-hexane to remove non-polar compounds like lipids and chlorophyll.
    - Next, partition the aqueous layer with 3 x 100 mL of ethyl acetate. Flavonoids are typically soluble in this fraction.
    - Collect and combine the respective solvent fractions.

- Drying and Concentration:

- Dry the ethyl acetate fraction over anhydrous sodium sulfate.
- Filter and concentrate the ethyl acetate fraction to dryness using a rotary evaporator to yield the flavonoid-rich fraction.

### 3.4. Chromatographic Purification

- Column Chromatography:

- Pack a silica gel column (60-120 mesh) using a suitable non-polar solvent (e.g., n-hexane).
- Dissolve the flavonoid-rich fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
- Load the adsorbed sample onto the top of the prepared column.
- Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
- Collect fractions and monitor them by Thin Layer Chromatography (TLC).

- Thin Layer Chromatography (TLC):

- Use silica gel 60 F254 plates.
- Develop the plates using a suitable mobile phase (e.g., a mixture of toluene, ether, and acetic acid).[8]
- Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., natural product-polyethylene glycol reagent).
- Combine fractions with similar TLC profiles.

- Further Purification:

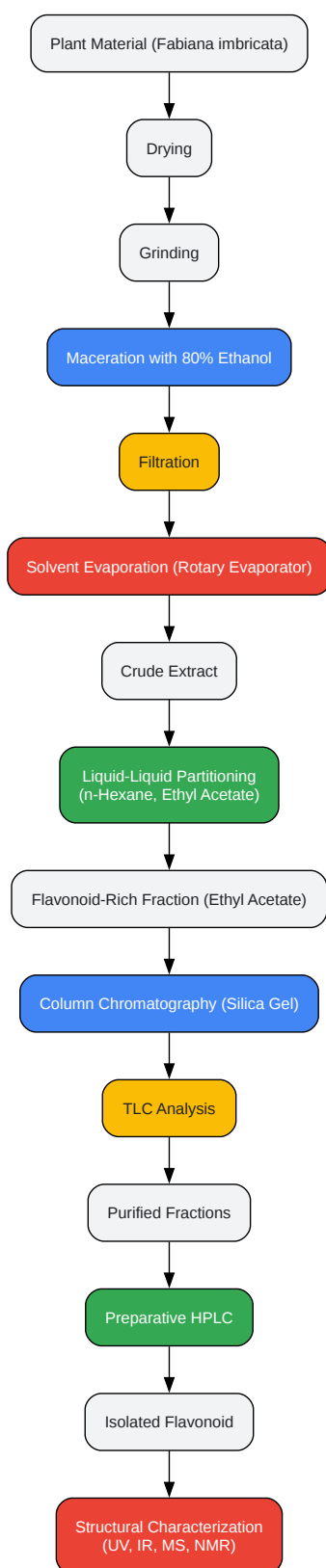
- Fractions containing the target flavonoid can be further purified using preparative HPLC or Sephadex LH-20 column chromatography.

### 3.5. Identification and Characterization

The structure of the isolated flavonoid can be elucidated using various spectroscopic techniques, including:

- UV-Vis Spectroscopy: To determine the absorption maxima.
- FT-IR Spectroscopy: To identify the functional groups.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): For detailed structural elucidation.

## Experimental Workflow Diagram



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Caption: Workflow for the extraction and isolation of flavonoids from *Fabiana imbricata*.

## Conclusion

The protocol described in this application note provides a robust framework for the extraction and isolation of flavonoids from *Fabiana imbricata*. While the existence of "**Imbricataflavone A**" could not be confirmed in the current literature, the presented methodology is suitable for obtaining other known flavonoids from this plant, such as rutin and quercetin derivatives. Researchers can utilize and adapt this protocol for the discovery and development of new bioactive compounds from *Fabiana imbricata*.

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